9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a complex organic compound characterized by its unique structural features that include a purine base and a pyran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The compound is classified under specialty materials and is represented by the Chemical Abstracts Service number 88375-92-2. Its molecular formula is with a molecular weight of 369.17 g/mol.
The synthesis of 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves multiple steps of organic reactions:
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity. Techniques such as using catalysts, controlling reaction conditions, and employing purification methods like chromatography are essential for achieving high-quality products .
The molecular structure of 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione can be represented using various chemical notation systems:
Property | Data |
---|---|
CAS Number | 88375-92-2 |
Molecular Formula | C₁₃H₁₃BrN₄O₄ |
Molecular Weight | 369.17 g/mol |
IUPAC Name | 9-(4-bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethylpurine-2,6-dione |
InChI Key | YRHNWQFYEBZVGE-UHFFFAOYSA-N |
Canonical SMILES | CC1C=C(C(=O)C(O1)N2C=NC3=C2N(C(=O)N(C3=O)C)C)Br |
This structure showcases the integration of a brominated pyran moiety with a dimethylated purine backbone .
The compound can participate in various chemical reactions typical for purines and pyrans. Notably:
Understanding these reactions is vital for manipulating the compound's structure to enhance its biological activity or modify its properties for specific applications .
The mechanism of action for compounds like 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures can exhibit effects on cellular signaling pathways and may act as inhibitors or modulators in various biochemical processes .
The physical properties of this compound include:
The chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structural characteristics and purity .
This compound holds potential in various scientific fields:
Ongoing research aims to explore its efficacy and safety profiles in clinical settings .
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0